5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Overview
Description
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound known for its application as a herbicide. It belongs to the class of triazolopyrimidine sulfonamide herbicides and is used to control a variety of weeds in agricultural settings .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have shown anticancer activity by inhibiting the cdk enzyme .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets (such as the cdk enzyme) and inhibit their function . This inhibition could lead to changes in cellular processes, such as cell division, which could potentially explain its anticancer activity.
Biochemical Pathways
Given its potential anticancer activity, it may affect pathways related to cell division and growth .
Result of Action
Based on its potential anticancer activity, it may lead to cell death by apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of 2,6-dichloro-3-methylaniline with 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its herbicidal activity and its effects on plant physiology.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural use, particularly for controlling atrazine-resistant weeds
Comparison with Similar Compounds
Similar Compounds
- Penoxsulam
- Metolachlor
- Florasulam
- Amisulbrom
- Azimsulfuron
- Flumetsulam
- Orthosulfamuron
- Ametoctradin
- Nicosulfuron
Uniqueness
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its high selectivity and effectiveness against atrazine-resistant weeds. Its chemical structure allows it to bind effectively to the ALS enzyme, making it a potent herbicide with a broad spectrum of activity .
Properties
IUPAC Name |
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4N5O2S/c1-5-2-3-6(13)10(9(5)16)20-24(22,23)12-18-11-17-7(14)4-8(15)21(11)19-12/h2-4,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYDFJTQRNKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566999 | |
Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-32-3 | |
Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134892-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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